

Physicochemical properties of (Z)-Pitavastatin calcium

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An In-depth Technical Guide to the Physicochemical Properties of (Z)-Pitavastatin Calcium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pitavastatin calcium is a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3] As a member of the statin class of drugs, it is utilized for the treatment of hypercholesterolemia and mixed dyslipidemia to reduce the risk of cardiovascular disease.[4][5] Pitavastatin is distinguished by a novel cyclopropyl group in its structure, which contributes to its potent inhibition of the target enzyme.[6] The active form is the (E)-isomer; however, understanding the properties of related isomers, such as the (Z)-isomer, is crucial for analytical method development, quality control, and ensuring the purity of the final drug product.[7]

As a Biopharmaceutics Classification System (BCS) Class II drug, pitavastatin calcium is characterized by low solubility and high permeability.[3][5][8] These intrinsic properties make a thorough understanding of its physicochemical characteristics essential for the development of stable, bioavailable, and effective pharmaceutical formulations. This guide provides a comprehensive overview of the core physicochemical properties of (Z)-Pitavastatin calcium, detailed experimental protocols for their determination, and visualizations of relevant biological and experimental workflows.



Chemical Identity

- Chemical Name: (+)-Monocalcium bis{(3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]-3,5-dihydroxy-6-heptenoate}[9]
- (Z)-Isomer Chemical Name: (3R,5S,Z)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate hemicalcium salt[7]
- Molecular Formula: C50H46CaF2N2O8 (for the calcium salt); (C25H23FNO4)2 Ca[9][10]
- Molecular Weight: 880.98 g/mol [9][10]

Physicochemical Properties

The key physicochemical parameters of Pitavastatin calcium are summarized in the tables below.

Table 1: General Physicochemical Properties

Property	Value	References
Appearance	White or almost white/pale yellow powder/solid.	[9][10][11]
Melting Point	>138°C (dec.); 181-185°C; 190-192°C; 135.2°C. Note: Varies with polymorphic form and experimental conditions.	[10][12][13][14]
pKa (Strongest Acidic)	4.13	[4]
pKa (Strongest Basic)	4.86	[4]
BCS Classification	Class II (Low Solubility, High Permeability)	[3][5]

Table 2: Solubility Profile



Solvent/Medium	Solubility	References
Water	Very slightly soluble.	[11]
Methanol	Slightly soluble.	[11][12]
Ethanol	Very slightly soluble.	[11]
DMSO	Slightly soluble (~25 mg/mL).	[12][15]
Dimethylformamide (DMF)	Soluble (~30 mg/mL).	[15]
0.1 N HCl	Highest solubility among tested aqueous media.	[16]
Aqueous Buffers	Sparingly soluble. For a 1:1 DMF:PBS (pH 7.2) solution, solubility is ~0.5 mg/mL.	[15]

Detailed Physicochemical Characterization Polymorphism

Polymorphism, the ability of a compound to exist in multiple crystalline forms, significantly impacts a drug's stability, solubility, and bioavailability.[17][18][19] Several polymorphic forms of pitavastatin calcium have been identified, including forms A, B, C, D, E, F, an amorphous form, and the more recently developed, highly stable form K.[17][18][20][21]

- Forms A-F and Amorphous: These earlier identified forms often present challenges in large-scale production due to sensitivity to processing conditions like drying and milling.[17][18]
 For instance, Form A is sensitive to drying and may convert to less stable forms.[17]
- Polymorphic Form K: This form demonstrates superior chemical and physical stability under stress conditions such as high temperature (40°C), high humidity (75-90% RH), mechanical stress, and grinding.[17][18] Its low hygroscopicity and resistance to degradation make it an ideal candidate for developing solid dosage forms like tablets and capsules, enhancing shelf life and efficacy.[17][18]

Stability



The stability of Pitavastatin calcium is a critical factor for its formulation and storage. The molecule is susceptible to degradation under certain conditions.

- pH and Hydrolysis: Significant degradation is observed under acidic and basic stress conditions.[22] The structure contains hydroxyl and carboxyl groups that can undergo dehydration to form a lactone impurity.[23]
- Oxidative Stress: The drug undergoes degradation in the presence of oxidizing agents like hydrogen peroxide.[24]
- Thermal and Photolytic Stress: Pitavastatin calcium shows high stability at elevated temperatures and when exposed to UV light.[22][24] However, its stability is also dependent on particle size and excipient compatibility under high-temperature conditions.[23]
- Storage: To maintain stability, especially for the highly stable form K, packaging in an inert atmosphere (e.g., nitrogen) and storage at temperatures between 0°C and room temperature are recommended.[17]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[25][26]

Protocol:

- Preparation: Add an excess amount of (Z)-Pitavastatin calcium to a series of vials
 containing different solvents or buffers (e.g., water, 0.1 N HCl, phosphate buffers at various
 pH values). The amount should be sufficient to form a saturated solution with excess solid
 remaining.[25][27]
- Equilibration: Seal the vials and place them in a mechanical agitator or orbital shaker maintained at a constant temperature (e.g., 37 ± 1 °C).[26][27] Agitate the suspensions for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[27] The time



required to reach equilibrium should be established in preliminary assessments by sampling at various time points (e.g., 2, 4, 8, 24, 48, 72 hours) until the concentration plateaus.[27]

- Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation at high speed (e.g., 9000 rpm for 10 minutes) or by filtration using a non-adsorptive filter (e.g., 0.45 µm Millipore membrane filter).[8][25][26]
- Quantification: Carefully withdraw an aliquot of the clear supernatant.
- Analysis: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved drug using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[8][28]

Polymorphism and Melting Point Determination (Differential Scanning Calorimetry - DSC)

DSC is a powerful technique for identifying polymorphic forms and determining melting points by measuring the heat flow into or out of a sample as a function of temperature.[19][20][29]

Protocol:

- Sample Preparation: Accurately weigh a small amount of the **(Z)-Pitavastatin calcium** sample (typically 1-5 mg) into a DSC pan (e.g., aluminum).
- Instrument Setup: Place the sample pan and an empty reference pan into the DSC measurement chamber.
- Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[30]
- Data Acquisition: Record the heat flow versus temperature. An endothermic peak indicates melting, while an exothermic peak can signify crystallization into a more stable form.
- Analysis:
 - Melting Point: The onset or peak of the endothermic event corresponds to the melting point.[19]



Polymorphism: Different polymorphs will exhibit distinct melting points and heats of fusion.
 [29] The presence of multiple peaks or exothermic recrystallization events before a final melt can indicate the presence of a less stable form converting to a more stable one upon heating.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa values of ionizable drugs by monitoring pH changes during titration with an acid or base.[31][32][33]

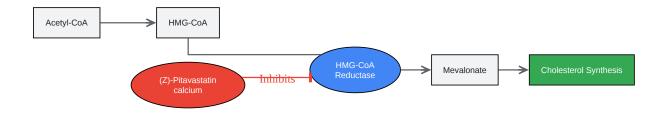
Protocol:

- Instrument Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[31]
- Sample Preparation: Dissolve a precisely weighed amount of (Z)-Pitavastatin calcium in a suitable solvent (co-solvents may be used for poorly soluble compounds) to achieve a known concentration (e.g., 1 mM).[31][32] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCI.[31]
- Titration Setup: Place the sample solution in a reaction vessel equipped with a magnetic stirrer. Immerse the calibrated pH electrode into the solution. Purge the solution with nitrogen to remove dissolved CO₂.[31]
- Titration: Titrate the solution with a standardized titrant (e.g., 0.1 M NaOH for an acidic drug).
 Add the titrant in small, precise increments.[31][32]
- Data Recording: Record the pH value after each addition of titrant, ensuring the reading is stable (e.g., drift < 0.01 pH units/min).[31]
- Data Analysis: Plot the pH versus the volume of titrant added. The pKa value is determined from the inflection point of the resulting titration curve. The procedure should be repeated at least three times to ensure reproducibility.[31]

Visualizations HMG-CoA Reductase Inhibition Pathway



The primary mechanism of action for Pitavastatin is the competitive inhibition of HMG-CoA reductase.[1] This intervention blocks the conversion of HMG-CoA to mevalonate, a critical precursor in the cholesterol synthesis pathway, ultimately leading to lower cholesterol levels.[3]

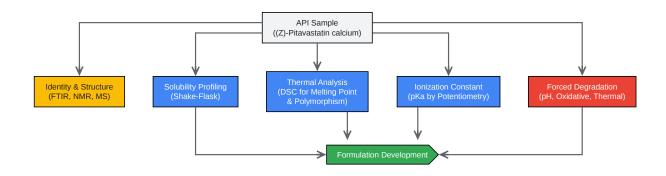


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Caption: Pitavastatin inhibits the HMG-CoA reductase enzyme.

Experimental Workflow: Physicochemical Characterization

A logical workflow is essential for the comprehensive characterization of an active pharmaceutical ingredient (API) like **(Z)-Pitavastatin calcium**. This process ensures all critical parameters are evaluated systematically.



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Caption: Workflow for API physicochemical characterization.

Conclusion

The physicochemical properties of **(Z)-Pitavastatin calcium**, particularly its low aqueous solubility, propensity for polymorphism, and specific stability profile, are defining characteristics that govern its handling, formulation, and ultimately, its therapeutic performance. As a BCS Class II compound, strategies to address its solubility are paramount in formulation development. The existence of multiple polymorphic forms, especially the highly stable Form K, offers opportunities to enhance the drug product's stability and shelf life. The detailed experimental protocols and workflows presented in this guide provide a robust framework for researchers and scientists to accurately characterize these critical attributes, facilitating the development of safe, stable, and effective pitavastatin-based medicines.

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